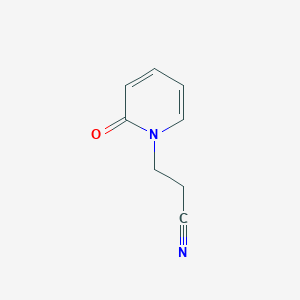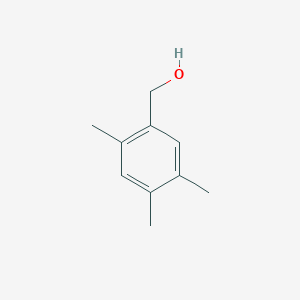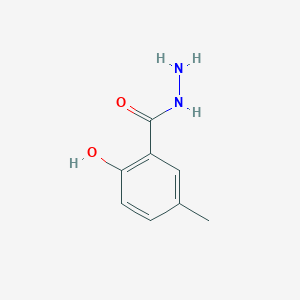
3-(2-oxopyridin-1(2H)-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxopyridin-1(2H)-yl)propanenitrile is an organic compound that features a pyridine ring with a ketone group at the 2-position and a propanenitrile group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxopyridin-1(2H)-yl)propanenitrile typically involves the reaction of 2-oxopyridine with acrylonitrile under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic nitrogen of the 2-oxopyridine attacks the electrophilic carbon of the acrylonitrile, followed by cyclization and dehydration steps to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
3-(2-oxopyridin-1(2H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-(2-oxopyridin-1(2H)-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals and other elements.
Biological Studies: The compound is studied for its biological activity, including its potential as an anti-cancer agent and its ability to inhibit specific enzymes involved in disease pathways.
作用機序
The mechanism of action of 3-(2-oxopyridin-1(2H)-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its binding affinity and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access, or it may activate receptors by mimicking the natural ligand.
類似化合物との比較
Similar Compounds
2-oxopyridine: A simpler analog with similar chemical properties but lacking the propanenitrile group.
3-(2-oxopyridin-1(2H)-yl)propanoic acid: A related compound where the nitrile group is replaced by a carboxylic acid group.
3-(2-oxopyridin-1(2H)-yl)propylamine: A derivative where the nitrile group is reduced to an amine.
Uniqueness
3-(2-oxopyridin-1(2H)-yl)propanenitrile is unique due to its combination of a pyridine ring with a ketone group and a propanenitrile group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial use.
特性
IUPAC Name |
3-(2-oxopyridin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-2,4,6H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTBYZQWCCOBSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326200 |
Source


|
| Record name | 3-(2-Oxopyridin-1(2H)-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25386-51-0 |
Source


|
| Record name | NSC525259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Oxopyridin-1(2H)-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)





![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)
![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)
![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)


![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)
![Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-](/img/structure/B1296968.png)
